tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
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Description
Tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.8. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Tautomerism Studies
Research has explored the molecular structures and tautomerism of compounds related to tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate. One study delved into the acid-mediated synthesis of 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one, revealing its transformation into 5-chlorobenzo[f]quinoxalin-6-ol and further demonstrating the enol-imine tautomerism in both solid and solution states. Density Functional Theory (DFT) calculations supported the aromatic character preference of the enol-imine structure over the keto-amine form, indicating a sophisticated level of structural dynamics and stability in related compounds (Javier G Gómez et al., 2013).
Synthetic Applications and Heterocyclic Chemistry
Synthetic applications of tert-butyl carbamate derivatives have been extensively explored. For example, lithiation and electrophilic substitution of 8-chlorodibenz[b,f][1,4]-oxazepine-10-tert-butylcarbamate have led to the preparation of novel fused heterocyclic derivatives. This work showcases the compound's versatility as a precursor for diverse heterocyclic structures, significantly contributing to the development of new synthetic pathways in organic chemistry (J. Li et al., 1994).
Crystallography and Structural Analysis
Crystallographic studies have further elucidated the structural intricacies of tert-butyl carbamate derivatives. In particular, research into (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester highlighted the non-planar conformation of the molecule, with detailed X-ray diffraction studies providing insights into intermolecular interactions and crystal packing. These studies not only contribute to our understanding of molecular geometry and interactions but also have implications for material science and engineering (R. Kant et al., 2015).
Chemical Sensory Materials
Innovations in chemical sensory materials have also been achieved using tert-butyl carbazole derivatives. The development of organogelators capable of forming strong blue-emissive nanofibers demonstrates the potential of these compounds in detecting volatile acid vapors. This application signifies a leap forward in the design of fluorescent sensory materials, offering a novel approach to chemical detection and analysis (Jiabao Sun et al., 2015).
Properties
IUPAC Name |
tert-butyl N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)18-6-7-19-9-11-8-12(17)4-5-13(11)22-10-14(19)20/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHZCESVNNAMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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